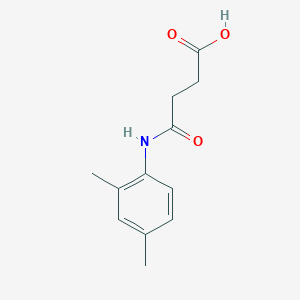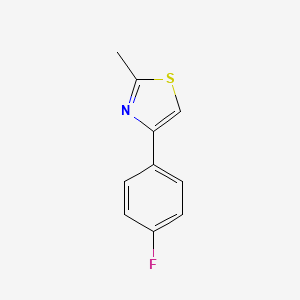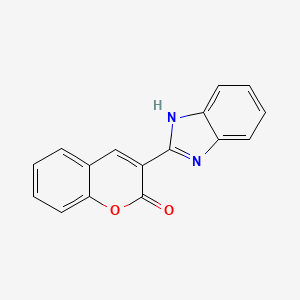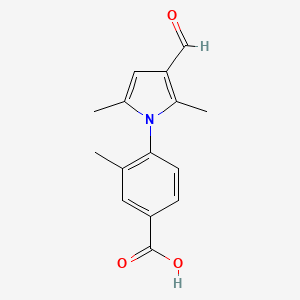
4-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-3-methyl-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-3-methyl-benzoic acid is a derivative of pyrrole, which is a five-membered aromatic heterocycle with a nitrogen atom. The compound features additional functional groups such as a formyl group and a methyl group on the benzoic acid moiety, which may contribute to its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of pyrrole derivatives can be complex due to the reactivity of the pyrrole ring. In the context of related compounds, the synthesis of 4-pyrrol-1-yl benzoic acid hydrazide analogs has been reported, which involves the formation of hydrazide analogs from the corresponding benzoic acid derivatives . Although the exact synthesis of 4-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-3-methyl-benzoic acid is not detailed in the provided papers, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is characterized by the presence of a pyrrole ring, which can influence the electronic distribution and steric hindrance within the molecule. For instance, the crystal structure of a related compound, 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester, has been solved by X-ray diffraction, revealing a slightly distorted pyrrole ring and specific angles between substituents and the central aromatic ring . These structural details are crucial for understanding the reactivity and interaction of the compound with other molecules.
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions, particularly at the pyrrole ring and the substituents attached to it. The formyl group in the compound is a reactive functional group that can participate in condensation reactions to form Schiff bases, as seen in the synthesis of yttrium and lanthanide perchlorate complexes with Schiff base ligands . The reactivity of the formyl group and the methyl group on the benzoic acid moiety can lead to the formation of a wide range of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For example, the luminescent properties of naphthalimide-benzoic acid derivatives have been studied, showing that they are luminescent in both DMF solution and the solid state . The presence of substituents such as the formyl and methyl groups can affect the solubility, melting point, and other physical properties of the compound. Additionally, the compound's chemical properties, such as acidity, reactivity towards nucleophiles, and electrophiles, are also determined by its molecular structure.
Applications De Recherche Scientifique
Thermo-Responsive Materials
A study focused on an aryl-substituted pyrrole derivative similar to 4-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-3-methyl-benzoic acid, highlighting its use in creating thermo-responsive materials. The compound's fluorescence in the solid state can be controlled through its molecular design, making it suitable for temperature monitoring applications due to its stable fluorescence at specific temperature ranges (Han et al., 2013).
Antimicrobial and Antitubercular Agents
Another research avenue explores derivatives of 4-pyrrol-1-yl benzoic acid, showing potential as antibacterial and antitubercular agents. These compounds have been synthesized and evaluated for their in vitro activity against various bacterial strains and Mycobacterium tuberculosis, demonstrating significant antibacterial and antitubercular properties (Joshi et al., 2008).
Antimicrobial Activity Enhancement
Research on novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, related to the core structure of interest, has shown that these compounds exhibit good antimicrobial activities. The presence of a heterocyclic ring and specific substituents like methoxy groups significantly enhances their antimicrobial efficacy (Hublikar et al., 2019).
Electrochromic and Sensing Applications
A study on a magenta polypyrrole derivatized with Methyl Red, a compound structurally related to 4-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-3-methyl-benzoic acid, showcases its potential in electrochromic devices and pH sensors. This research opens up possibilities for the development of advanced materials with applications in smart windows, displays, and environmental monitoring (Almeida et al., 2017).
Quantum Chemical Approaches in Synthesis
An innovative approach in the synthesis of novel pyrrole derivatives involves quantum chemical calculations to understand the interactions and properties of these compounds. This method aids in the design of molecules with specific functionalities, such as enhanced molecular interactions, which are crucial for various applications in material science and pharmaceuticals (Singh et al., 2013).
Propriétés
IUPAC Name |
4-(3-formyl-2,5-dimethylpyrrol-1-yl)-3-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-9-6-12(15(18)19)4-5-14(9)16-10(2)7-13(8-17)11(16)3/h4-8H,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIKDEPKXYMZGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=C(C=C2)C(=O)O)C)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801182623 |
Source


|
| Record name | 4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801182623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-3-methyl-benzoic acid | |
CAS RN |
409353-44-2 |
Source


|
| Record name | 4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=409353-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801182623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Chlorophenyl)sulfanyl]-4-(dimethylamino)-3-buten-2-one](/img/structure/B1298717.png)
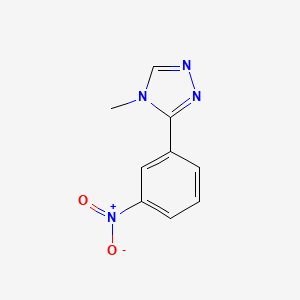
![5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde](/img/structure/B1298721.png)



![ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1298738.png)
![2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid](/img/structure/B1298741.png)

